molecular formula C11H14OS B7999938 S-3-iso-Propylphenylthioacetate

S-3-iso-Propylphenylthioacetate

Cat. No.: B7999938
M. Wt: 194.30 g/mol
InChI Key: JDNCFJCSFOPBPC-UHFFFAOYSA-N
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Description

S-3-iso-Propylphenylthioacetate is an organic compound with the molecular formula C₁₁H₁₄OS It is characterized by the presence of a thioacetate group attached to an iso-propylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-3-iso-Propylphenylthioacetate typically involves the reaction of iso-propylphenylthiol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

iso-Propylphenylthiol+Acetyl chlorideThis compound+HCl\text{iso-Propylphenylthiol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} iso-Propylphenylthiol+Acetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

S-3-iso-Propylphenylthioacetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various acyl derivatives depending on the substituent used.

Scientific Research Applications

S-3-iso-Propylphenylthioacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-3-iso-Propylphenylthioacetate involves its interaction with various molecular targets. The thioacetate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    S-3-iso-Propylphenylthiol: The precursor to S-3-iso-Propylphenylthioacetate.

    Phenylthioacetate: Lacks the iso-propyl group, resulting in different chemical properties.

    S-3-iso-Propylphenylsulfoxide: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to the presence of both the iso-propyl group and the thioacetate moiety

Properties

IUPAC Name

S-(3-propan-2-ylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)10-5-4-6-11(7-10)13-9(3)12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCFJCSFOPBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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